molecular formula C42H46O22 B1254521 kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside

kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside

Cat. No. B1254521
M. Wt: 902.8 g/mol
InChI Key: GFXMZXPRAAYHIX-YTUFKZFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is a kaempferol O-glucoside that consists of kaempferol attached to a alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl] moiety at position 3 and a beta-D-glucopyranosyl moiety at position 7 via glycosidic linkages. Isolated from Ginkgo biloba and Mentha lavandulacea, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a cinnamate ester, a kaempferol O-glucoside and a beta-D-glucoside. It derives from a trans-4-coumaric acid.

Scientific Research Applications

  • Antioxidant and Antimicrobial Properties : This compound was isolated from Platanus orientalis L. buds and showed potential cytotoxic and antimicrobial activities against human cell lines and Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993).

  • Structural Analysis and Characterization : Detailed structural analysis was conducted on similar compounds in Ginkgo biloba, leading to a clearer understanding of their chemical properties and potential biological activities (Markham et al., 1992).

  • Flavonoid Composition in Various Plants : Studies have identified this compound in various plants, such as Aconitum napellus subsp. neomontanum and Ginkgo biloba, revealing its presence across different plant species. These studies contribute to understanding the diversity and distribution of flavonoids in the plant kingdom (Fico et al., 2001); (Tang et al., 2001).

  • Potential Medicinal Uses : The compound has been isolated from various medicinal plants and studied for its potential therapeutic applications, such as in Aconitum angustifolium Bernh. and Aconitum anthora L., indicating its relevance in traditional and modern medicine (Vitalini et al., 2012); (Mariani et al., 2008).

properties

Product Name

kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside

Molecular Formula

C42H46O22

Molecular Weight

902.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C42H46O22/c1-16-28(48)34(54)39(64-41-36(56)33(53)30(50)25(62-41)15-57-26(47)11-4-17-2-7-19(44)8-3-17)42(58-16)63-38-31(51)27-22(46)12-21(59-40-35(55)32(52)29(49)24(14-43)61-40)13-23(27)60-37(38)18-5-9-20(45)10-6-18/h2-13,16,24-25,28-30,32-36,39-46,48-50,52-56H,14-15H2,1H3/b11-4+/t16-,24+,25+,28-,29+,30+,32-,33-,34+,35+,36+,39+,40+,41-,42-/m0/s1

InChI Key

GFXMZXPRAAYHIX-YTUFKZFNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O

Origin of Product

United States

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